



Potential in vivo toxicity of (S)-V-0219

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-V-0219	
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Technical Support Center: (S)-V-0219

This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and experimental guidelines regarding the preclinical compound **(S)-V-0219**.

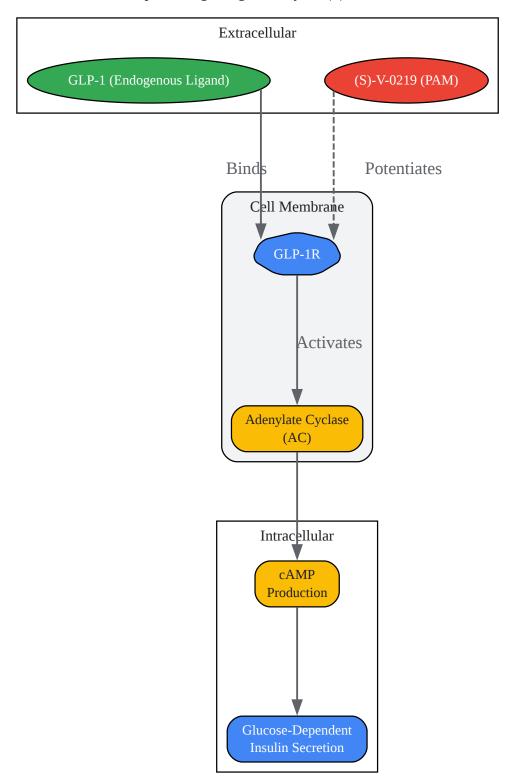
Frequently Asked Questions (FAQs)

Q1: What is (S)-V-0219 and what is its primary mechanism of action?

(S)-V-0219 is the active enantiomer of V-0219, an orally active, small-molecule Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] Its primary mechanism involves binding to an allosteric site on the GLP-1R, which enhances the receptor's response to its endogenous ligand, GLP-1.[3][4] This potentiation leads to an increase in downstream signaling, such as cAMP production and glucose-dependent insulin secretion.[3][5] **(S)-V-0219** is being investigated for its therapeutic potential in treating obesity-associated diabetes.[1][3][6]



Simplified Signaling Pathway for (S)-V-0219



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Caption: Mechanism of (S)-V-0219 as a GLP-1R Positive Allosteric Modulator (PAM).







Q2: What is the known in vivo safety and tolerability profile of (S)-V-0219?

Based on initial preclinical studies, **(S)-V-0219** appears to be well-tolerated in rodent models. Key findings include:

- No Significant Off-Target Activities: V-0219 was selective when tested against a panel of 54 other receptors, ion channels, and transporters at a concentration of 10 μM.[5]
- Central Nervous System (CNS): Administration of V-0219 at doses of 0.5 and 1 mg/kg (i.p.)
 in Wistar rats did not induce anxiety-like behaviors or hypolocomotion in the elevated plusmaze test.[4] This is a crucial finding, as activation of GLP-1R can sometimes be associated
 with malaise.[4]
- Cardiac Safety: V-0219 is reported to be a weak inhibitor of the hERG channel, a key
 indicator for cardiac arrhythmia risk.[3] The inhibitory activity was observed at micromolar
 concentrations, which is significantly higher than the nanomolar concentrations required for
 its therapeutic effect as a GLP-1R modulator.[3]

Formal, comprehensive toxicology studies for regulatory submission have not been made publicly available. Researchers should conduct their own dose-range-finding and tolerability studies for their specific animal models and experimental conditions.

Q3: Are there any known issues with off-target effects or cytotoxicity?

The primary discovery publication reports "no observable off-target activities" for V-0219.[3][4] The compound's high potency at the GLP-1R (subnanomolar efficacy in potentiating insulin secretion) compared to its micromolar activity at the hERG channel suggests a favorable therapeutic window.[3] However, a full cytotoxicity profile across various cell lines is not detailed in the available literature.



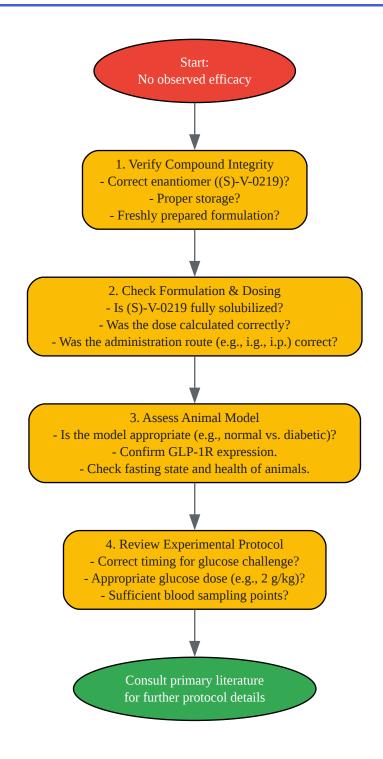
Target/Assay	Result	Significance
GLP-1R Potentiation	Subnanomolar to nanomolar efficacy[3][5]	High on-target potency
hERG Channel Inhibition	Weak inhibitor at micromolar concentrations[3]	Low risk of cardiac arrhythmia at therapeutic doses
Selectivity Panel	Selective over 54 other targets at 10 µM[5]	Low probability of off-target pharmacological effects
Microsomal Stability	Half-life > 30 minutes[3]	Indicates metabolic stability

Troubleshooting & Experimental Guidance

Q4: I am not observing the expected efficacy (e.g., improved glucose handling) in my in vivo experiment. What should I check?

Several factors could contribute to a lack of efficacy. Use the following workflow to troubleshoot your experiment.





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Caption: Troubleshooting workflow for in vivo efficacy studies with (S)-V-0219.

Q5: What is a standard protocol for assessing the in vivo efficacy of **(S)-V-0219** on glucose tolerance?



The following protocol is based on the methodology described for rodents in the primary literature.[3]

Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

- Animal Model: Male Wistar rats or diabetic fatty Zucker rats.[3]
- Acclimatization: Acclimate animals to housing conditions before the experiment.
- Fasting: Fast animals for 12 hours overnight with free access to water.
- Baseline Measurement: Record body weight and collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
- Compound Administration:
 - Administer (S)-V-0219 via the desired route. For example:
 - Intraperitoneal (i.p.) injection at doses of 0.04 and 0.2 mg/kg.[3]
 - Intragastric (i.g.) gavage for oral efficacy at 0.4 mg/kg.[3]
 - Administer the vehicle control to a separate group of animals.
- Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (2 g/kg) via i.p. injection.[3]
- Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Analysis: Measure blood glucose levels for each time point. Calculate the Area Under the Curve (AUC) for blood glucose to quantify the improvement in glucose handling.

Pharmacokinetic Data

Q6: What are the key pharmacokinetic parameters for V-0219?



Pharmacokinetic studies were performed in rats and revealed promising characteristics for an orally active drug.[3]

Parameter	Value (in Rats)	Administration Route
Half-life (t½)	~3 hours	2 mg/kg, i.v. & 10 mg/kg, p.o.
Time to Max Concentration (Tmax)	50 minutes	10 mg/kg, p.o.[3]
Oral Bioavailability (F%)	39%	10 mg/kg, p.o.[3]
Brain Penetration (PAMPA-BBB)	Moderate[3]	N/A

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- To cite this document: BenchChem. [Potential in vivo toxicity of (S)-V-0219]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402571#potential-in-vivo-toxicity-of-s-v-0219]



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